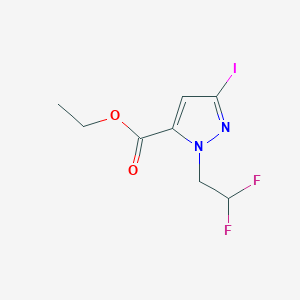
Ethyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, which facilitates the electrophilic 2,2-difluoroethylation of nucleophiles . The reaction conditions often include the use of a suitable solvent and a base to promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final product isolation. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Ethyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The difluoroethyl group can be introduced via coupling reactions with hypervalent iodine reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases, solvents, and hypervalent iodine reagents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired product with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, substitution reactions may yield various substituted pyrazole derivatives, while coupling reactions may produce difluoroethylated compounds.
科学的研究の応用
Ethyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable candidate for drug design and development.
Materials Science: Fluorinated compounds are used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Agrochemistry: The compound can be used in the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to interact with biological targets effectively.
作用機序
The mechanism of action of Ethyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets . The presence of fluorine atoms can also modulate the compound’s physicochemical properties, such as acidity and lipophilicity, influencing its biological activity.
類似化合物との比較
Ethyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate can be compared with other fluorinated compounds, such as:
Ethyl 2,2,2-trifluoroethyl carbonate: Another fluorinated ester with applications in organic synthesis and battery materials.
Ethyl bromodifluoroacetate: Used to introduce the CF2 group in chemical synthesis.
The uniqueness of this compound lies in its specific structure, which combines the difluoroethyl group with the pyrazole ring, offering distinct properties and applications in various fields of research.
特性
IUPAC Name |
ethyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)5-3-7(11)12-13(5)4-6(9)10/h3,6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZKIXJMKPIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














